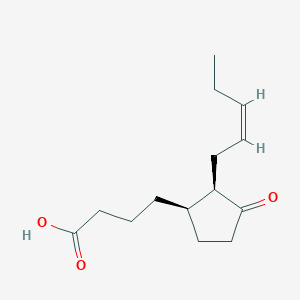

(9R,13R)-1a,1b-dihomo-jasmonic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

4-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanoic acid |

InChI |

InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3-/t11-,12-/m1/s1 |

InChI Key |

LVQJNKFFJNUFNY-OPVGQWETSA-N |

SMILES |

CCC=CCC1C(CCC1=O)CCCC(=O)O |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCC(=O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CCCC(=O)O |

Origin of Product |

United States |

9r,13r 1a,1b Dihomo Jasmonic Acid in Plant Stress Responses and Defense Mechanisms

Adaptation to Abiotic Stresses

Detoxification and Tolerance to Heavy Metal Toxicity

for the compound (9R,13R)-1a,1b-dihomo-jasmonic acid. The creation of data tables and the presentation of detailed research findings as requested are therefore unachievable due to the lack of primary or secondary research data on this specific compound in the context of the specified plant stress conditions.

It is important to note that the absence of information in publicly accessible scientific literature does not definitively mean that no research has been conducted. The findings may be unpublished, part of proprietary research, or indexed in databases not accessible through the current search tools. However, based on the comprehensive search conducted, there is no scientific basis upon which to construct the requested article.

Future Research Directions and Translational Perspectives for 9r,13r 1a,1b Dihomo Jasmonic Acid

Unraveling the Specific Biological Niche and Unique Functions of (9R,13R)-1a,1b-dihomo-jasmonic acid Compared to Other Jasmonates

Jasmonates encompass a family of lipid-derived signaling molecules that play pivotal roles in plant life. nih.gov While jasmonic acid (JA) and its methyl ester (MeJA) are the most studied, various other forms exist, each with potentially distinct functions. A key area of future research is to determine the specific biological roles of this compound. This involves understanding its unique contributions to plant physiology that may differ from or complement the actions of other jasmonates.

Comparative studies with other jasmonates are essential. For instance, research has shown that different stereoisomers of jasmonate precursors can have different enzymatic specificities. OPR1, an oxophytodienoate reductase, preferentially reduces (9R,13R)-OPDA, while OPR3, crucial for JA biosynthesis, favors the (9S,13S)-OPDA stereoisomer. nih.gov This suggests that the biosynthetic pathway and subsequent functions of this compound might be distinct from the canonical JA pathway.

Future investigations should focus on:

Comparative bioassays: Testing the effects of this compound alongside other jasmonates on various plant processes like root growth, leaf senescence, and defense against specific pathogens and herbivores.

Metabolomic profiling: Analyzing the endogenous levels of this compound in different plant tissues and under various stress conditions to identify when and where it is produced.

Genetic studies: Identifying and characterizing mutants that are specifically affected in the biosynthesis or signaling of this compound.

Elucidating the Full Spectrum of this compound-Mediated Gene Regulatory Networks

Jasmonates are known to regulate the expression of a vast number of genes. nih.gov A high-resolution time-series analysis of methyl jasmonate (MeJA)-treated Arabidopsis thaliana revealed a complex and dynamic gene regulatory network. nih.gov This study highlighted how MeJA induces a burst of transcriptional activity, with different sets of genes being activated or repressed over time to control specific biological processes. nih.gov

To understand the specific role of this compound, it is crucial to delineate its target genes and the transcription factors (TFs) it influences. Future research should employ techniques such as:

Transcriptome analysis (RNA-seq): Comparing the gene expression profiles of plants treated with this compound to those treated with other jasmonates or untreated controls.

Chromatin immunoprecipitation sequencing (ChIP-seq): Identifying the direct binding sites of key transcription factors that are activated by this compound signaling.

Yeast one-hybrid (Y1H) and two-hybrid (Y2H) screens: Identifying proteins that bind to the promoter regions of genes regulated by this specific jasmonate and other interacting proteins.

A chronological model of the jasmonate gene regulatory network has been developed, identifying early-response TFs like MYB59 and bHLH27 as key components in pathogen and insect resistance. nih.gov Similar models could be constructed for this compound to map its unique regulatory cascade.

Structural Biology of this compound Receptor Interactions

The perception of jasmonates is a critical step in initiating the signaling cascade. In the well-characterized jasmonate signaling pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is recognized by the COI1-JAZ co-receptor complex. nih.gov The binding of JA-Ile to this complex leads to the degradation of JAZ repressor proteins and the activation of downstream transcription factors like MYC2. mdpi.com

A significant knowledge gap exists regarding the specific receptor for this compound. Future structural biology studies are needed to:

Identify the receptor: Utilize techniques like affinity purification-mass spectrometry to identify proteins that specifically bind to this compound.

Determine the crystal structure: Resolve the three-dimensional structure of the receptor in complex with this compound. This will provide insights into the molecular basis of binding specificity and activation.

Compare with known jasmonate receptors: Analyze the structural similarities and differences between the receptor for this compound and the COI1 receptor to understand why different jasmonates are perceived by distinct or overlapping mechanisms.

Understanding the structural basis of receptor interaction is fundamental to explaining the specific biological functions of this compound.

Advanced Spatiotemporal Analysis of this compound Dynamics in Plant Tissues

The location and timing of hormone production and signaling are critical for their function. Recent studies have begun to investigate the spatiotemporal changes in the levels of various phytohormones, including jasmonates, in response to stimuli. For example, a study on Sinopodophyllum hexandrum showed that jasmonic acid content in stems rapidly increased within the first 0.5 days after treatment. nih.gov

To fully understand the role of this compound, advanced analytical techniques are required to map its distribution within plant tissues with high spatial and temporal resolution. This can be achieved through:

Mass spectrometry imaging (MSI): This powerful technique can visualize the distribution of specific molecules, including plant hormones, in tissue sections.

Genetically encoded biosensors: Developing fluorescent or luminescent biosensors that specifically report the presence and concentration of this compound in living cells and tissues.

Laser capture microdissection (LCM) coupled with mass spectrometry: This would allow for the precise quantification of the compound in specific cell types.

These approaches will help to correlate the presence of this compound with specific developmental processes or responses to environmental cues at a cellular level.

Potential for Agricultural and Biotechnological Applications in Crop Improvement based on Jasmonate research.

Jasmonates have significant potential for practical applications in agriculture due to their roles in stress tolerance and growth regulation. appleacademicpress.comtaylorfrancis.comtaylorfrancis.com They are known to enhance plant defense against a wide range of biotic and abiotic stresses, including pathogens, insects, drought, salinity, and heavy metals. taylorfrancis.comnih.gov

Research into this compound could lead to novel strategies for crop improvement. Potential applications include:

Developing stress-tolerant crops: If this specific jasmonate is found to be particularly effective in mediating certain stress responses, its biosynthetic pathway could be engineered in crops to enhance their resilience.

Improving crop quality: Jasmonates can influence the production of secondary metabolites, some of which are important for human nutrition or have pharmaceutical value. frontiersin.org The specific effects of this compound on the metabolic profile of crops could be explored.

Novel plant growth regulators: Understanding the unique growth-regulating properties of this compound could lead to the development of new products for horticultural and agricultural use. cabidigitallibrary.org

The table below summarizes potential research avenues and their expected outcomes for harnessing the biotechnological potential of this compound.

| Research Area | Potential Application | Expected Outcome |

| Stress Physiology | Development of climate-resilient crops | Enhanced tolerance to drought, salinity, and temperature extremes. |

| Plant-Pathogen Interactions | Biocontrol of plant diseases | Reduced crop losses due to fungal and bacterial pathogens. |

| Secondary Metabolism | Production of high-value phytochemicals | Increased yield of medicinal compounds or nutritionally enhanced foods. |

| Growth and Development | Optimization of crop yield and quality | Improved plant architecture, flowering time, and fruit development. |

Further research into the fundamental biology of this compound will be instrumental in unlocking its potential for agricultural and biotechnological advancements.

Q & A

Q. How can researchers systematically evaluate conflicting data in publications on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.